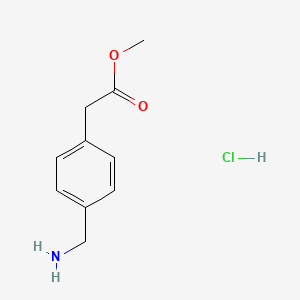

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUYKKFDXVIMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99075-25-9 |

Source

|

| Record name | methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with a distinct molecular structure that makes it a valuable intermediate in organic synthesis. Key identifiers and properties are summarized below:

| Property | Value |

| CAS Number | 99075-25-9[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][2][3] |

| Molecular Weight | 215.68 g/mol [1][2][3] |

| IUPAC Name | This compound[2] |

| Appearance | White to off-white powder[6] |

| Purity | Typically ≥95%[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in further chemical reactions. While various synthetic routes may exist, a common approach involves the esterification of the corresponding amino acid.

Diagram: Generalized Synthetic Workflow

Caption: A process for the preparation of a related compound, methyl phenidate hydrochloride, which illustrates similar chemical transformations.

Experimental Protocol: Esterification

A general principle for the formation of the methyl ester hydrochloride involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acidic catalyst, followed by the introduction of hydrochloric acid. For instance, in the synthesis of a structurally related compound, threo-α-phenyl-α-pyridyl-2-acetic acid is esterified with methanol in the presence of thionyl chloride.[7] The resulting methyl ester is then converted to its hydrochloride salt using an alcoholic hydrochloric acid solution.[7]

Causality Behind Experimental Choices:

-

Acid Catalyst: The use of a catalyst like thionyl chloride or bubbling HCl gas is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Anhydrous Conditions: It is crucial to maintain anhydrous (dry) conditions throughout the reaction to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

Temperature Control: The reaction temperature is carefully controlled, often starting at cooler temperatures (0-10°C) and gradually warming to room temperature, to manage the reaction rate and minimize side reactions.[7]

Analytical Characterization for Quality Assurance

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

Diagram: Analytical Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure by providing detailed information about the hydrogen and carbon atoms in the molecule.[8][9]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present, such as the amine (N-H stretches) and the ester (C=O stretch).[8]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are essential for assessing the purity of the compound and identifying any potential impurities.[10]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery.

4.1. PROTAC Linkers

One of the significant applications of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker component of a PROTAC connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[3] The specific structure and properties of the linker are crucial for the efficacy of the PROTAC.

4.2. Scaffold for Novel Therapeutics

The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in drug design.[11] While this compound itself is a starting material, the methyl ester group is a key feature that can be strategically incorporated into drug candidates to potentially enhance their efficacy, selectivity, or pharmacokinetic profile.[11] The aminomethylphenyl)acetate core can be used as a scaffold to synthesize a variety of compounds for screening and development.

4.3. Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound can be used as a key intermediate in the synthesis of various active pharmaceutical ingredients.[6] Its bifunctional nature allows for sequential or orthogonal chemical modifications to build more complex molecular architectures.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

Safety Precautions:

-

Always handle the compound in a well-ventilated area, such as a fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

-

Wash hands thoroughly after handling.[14]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes.[12]

-

In case of skin contact: Wash with plenty of soap and water.[12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[14]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[14]

-

Recommended storage is at room temperature in an inert atmosphere.[10]

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 95.00% | CAS: 99075-25-9 | AChemBlock [achemblock.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. METHYL2-(4-(AMINOMETHYL)PHENYL)ACETATEHYDROCHLORIDE, CasNo.99075-25-9 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 7. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 99075-25-9|this compound|BLD Pharm [bldpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. keyorganics.net [keyorganics.net]

- 14. enamine.enamine.net [enamine.enamine.net]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

This compound, registered under CAS Number 99075-25-9, is a bifunctional organic compound of significant interest to the scientific community, particularly those in drug discovery and development. Structurally, it features a phenylacetate core, a versatile scaffold in medicinal chemistry, substituted with a reactive aminomethyl group at the para position. This arrangement provides two key points for chemical modification: the primary amine and the methyl ester. Its hydrochloride salt form enhances stability and improves handling characteristics.

While valuable as a general-synthesis intermediate, its most prominent contemporary application is in the burgeoning field of targeted protein degradation. It serves as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical properties. The primary amine offers a nucleophilic site for amide bond formation, while the ester can be hydrolyzed or used in other coupling reactions. These features make it an ideal building block for creating more complex molecular architectures.[2][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 99075-25-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 215.68 g/mol | [1][4] |

| IUPAC Name | This compound | [7] |

| SMILES | Cl.O=C(OC)CC1=CC=C(C=C1)CN | [4] |

| Purity | Typically ≥95% - ≥96% | [4][7][8] |

| Storage | Store at room temperature in a well-ventilated, dry place. Keep container tightly closed. | [4][8][9] |

| TPSA | 52.32 Ų | [4] |

| LogP | 1.28 | [4] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach involves a multi-step process starting from a commercially available substituted toluene. The following protocol is a representative example based on established organic chemistry principles.

Proposed Synthetic Workflow

The synthesis can be achieved via a pathway involving bromination, cyanation, nitrile reduction, and final esterification. This ensures regioselective introduction of the required functional groups.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of 4-Methylphenylacetic acid

-

Dissolve 4-methylphenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, neutralize the acid, extract the product with ethyl acetate, and purify to yield Methyl 4-methylphenylacetate.

Step 2: Radical Bromination

-

Dissolve Methyl 4-methylphenylacetate in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN.

-

Reflux the mixture under a light source until the starting material is consumed.

-

Filter the succinimide byproduct and concentrate the solvent to obtain crude Methyl 4-(bromomethyl)phenylacetate.

Step 3: Cyanation

-

Dissolve the crude bromide in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN) and stir at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

Step 4: Reduction of the Nitrile

-

Dissolve the resulting nitrile in a solvent like ethanol or THF.

-

Perform catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere or use a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄).

-

After the reaction, carefully work up to isolate the primary amine, Methyl 2-(4-(aminomethyl)phenyl)acetate.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified free-base amine in a dry, non-polar solvent like diethyl ether or ethyl acetate.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow

Caption: Standard analytical workflow for quality control of the title compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets (AA'BB' system) in the ~7.2-7.4 ppm range, characteristic of 1,4-disubstitution.[10][11] - Aminomethyl Protons (-CH₂NH₃⁺): A singlet or broad singlet around ~4.0-4.2 ppm. - Acetate Methylene Protons (-CH₂COO): A singlet around ~3.6-3.7 ppm.[12] - Methyl Ester Protons (-OCH₃): A sharp singlet around ~3.7 ppm.[12] - Ammonium Protons (-NH₃⁺): A broad singlet at a variable downfield shift. |

| ¹³C NMR | - Ester Carbonyl (C=O): ~171-172 ppm.[12] - Aromatic Carbons: 4 distinct signals between ~128-138 ppm.[12] - Methyl Ester Carbon (-OCH₃): ~52 ppm.[12] - Acetate Methylene Carbon (-CH₂COO): ~41 ppm.[12] - Aminomethyl Carbon (-CH₂NH₃⁺): ~43-45 ppm. |

| FT-IR (KBr) | - N-H Stretch (Ammonium): Broad band from ~2500-3200 cm⁻¹. - C=O Stretch (Ester): Strong, sharp peak around ~1730-1740 cm⁻¹.[10] - C-O Stretch (Ester): ~1200-1250 cm⁻¹. - Aromatic C=C Stretch: Peaks around ~1600 cm⁻¹ and ~1500 cm⁻¹. |

| Mass Spec. (ESI+) | [M+H]⁺ (for free base): Expected m/z at ~180.10, corresponding to the molecular formula C₁₀H₁₄NO₂⁺.[13] |

Note: Predicted shifts are based on data for analogous structures and may vary based on solvent and experimental conditions.[10][11][12][13]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate.[14] Its most notable and high-impact application is in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] This compound serves as a rigid and structurally defined linker component. The aminomethyl group provides a convenient attachment point for coupling to either the target ligand or the E3 ligase ligand, typically via amide bond formation.

The linker's length, rigidity, and geometry are critical for the PROTAC's efficacy, as it must orient the two proteins correctly to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

Caption: The PROTAC mechanism of action, highlighting the linker's role in forming the ternary complex.

Use in Scaffolding for Bioactive Molecules

Beyond PROTACs, the N-(4-(aminomethyl)phenyl) moiety is a recognized scaffold in medicinal chemistry. For example, derivatives have been explored as selective Janus kinase 2 (JAK2) inhibitors for treating myeloproliferative neoplasms.[15] The defined geometry of the para-substituted phenyl ring allows for precise positioning of pharmacophoric features, making it a valuable starting material for library synthesis in hit-to-lead optimization campaigns.[16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial to ensure safety. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[6][8][17]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[17] H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][17]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[8][17]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[17]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][17]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8][17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[8][17]

Conclusion

This compound (CAS 99075-25-9) is more than a simple chemical intermediate; it is an enabling tool for advanced drug discovery. Its well-defined structure, featuring two distinct reactive handles, provides a reliable foundation for constructing complex molecules. Its role as a linker in the synthesis of PROTACs places it at the forefront of therapeutic innovation, offering a pathway to target proteins previously considered "undruggable." For researchers in medicinal chemistry and chemical biology, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) . Human Metabolome Database. [Link]

-

This compound | 99075-25-9 . Sigma-Aldrich (Chinese). [Link]

-

Methyl phenylacetate | C9H10O2 . PubChem - NIH. [Link]

-

Specifications of this compound . Capot Chemical. [Link]

-

This compound 99075-25-9 . MedChemExpress. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery . MDPI. [Link]

- WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.

-

Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine . CaltechTHESIS. [Link]

-

General Synthetic Methodologies for Building Blocks to Construct Molecular Motors . PMC - NIH. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors . PMC - NIH. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery . ResearchGate. [Link]

-

Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (C10H13NO2) . PubChemLite. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine - ProQuest [proquest.com]

- 3. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 95.00% | CAS: 99075-25-9 | AChemBlock [achemblock.com]

- 8. aksci.com [aksci.com]

- 9. 99075-25-9|this compound|BLD Pharm [bldpharm.com]

- 10. Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2 | Benchchem [benchchem.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 14. chemimpex.com [chemimpex.com]

- 15. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemscene.com [chemscene.com]

The Strategic Integration of Phenylacetic Acid-Based Linkers in PROTAC Design: A Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite system composed of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a strategically chosen linker connecting the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This technical guide delves into the role of a specific linker, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, in PROTAC technology. We will explore its structural rationale, synthetic utility, and the strategic advantages it offers in the rational design of potent and selective protein degraders.

Introduction: The Centrality of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2] The success of this process is profoundly influenced by the linker's characteristics, including its length, rigidity, and chemical composition.[3] These features dictate the spatial orientation of the two ligands, which in turn affects the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[] An optimally designed linker facilitates favorable protein-protein interactions within this complex, enhancing degradation efficiency.[1]

The linker also plays a pivotal role in the overall physicochemical properties of the PROTAC molecule.[5] Given that PROTACs are often large molecules that fall outside of traditional drug-like chemical space, linker design is crucial for achieving desirable aqueous solubility, cell permeability, and metabolic stability.[5][6]

The Phenylacetic Acid Moiety: A Structurally Prudent Linker Component

This compound is a PROTAC linker that offers a unique combination of rigidity and synthetic accessibility.[7][8][9] Its structure comprises a phenyl ring, providing a degree of conformational constraint, which can be advantageous in pre-organizing the PROTAC molecule for optimal binding to its target proteins.[10]

Structural Features and Inferred Advantages

-

Rigidity and Conformational Control: The phenyl ring introduces a rigid element into the linker, which can reduce the entropic penalty associated with ternary complex formation. This rigidity can also provide a specific vectorality, directing the warhead and E3 ligase ligand into a productive orientation.[3]

-

Synthetic Tractability: The primary amine of the aminomethyl group serves as a readily available handle for standard amide bond formation, a cornerstone of PROTAC synthesis.[11] The methyl ester provides a stable functional group that can potentially be hydrolyzed post-synthesis if a free carboxylic acid is desired for further modification or to alter physicochemical properties.

-

Modulation of Physicochemical Properties: The aromatic nature of the linker can influence the overall lipophilicity and polar surface area of the PROTAC, which are key parameters for cell permeability and solubility.[5] The strategic placement of the phenylacetate group can be used to fine-tune these properties.

Workflow for PROTAC Synthesis Incorporating this compound

The following section outlines a detailed, step-by-step methodology for the incorporation of this compound into a PROTAC. This protocol is based on standard amide coupling chemistries widely employed in medicinal chemistry.[12][13][14][15]

General Experimental Protocol: Amide Coupling

Objective: To couple a carboxylic acid-functionalized warhead (or E3 ligase ligand) with the primary amine of this compound.

Reagents and Materials:

-

Carboxylic acid-functionalized warhead/E3 ligase ligand

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[13]

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous DMF or DCM as solvent

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF or DCM.

-

Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: To a separate flask, dissolve this compound (1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF or DCM.

-

Coupling Reaction: Slowly add the solution of the amine linker to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.

Subsequent Synthetic Steps

The resulting product will be a PROTAC intermediate with either the warhead or the E3 ligase ligand attached to the linker. The next step would typically involve the deprotection of a functional group on the other end of the warhead/E3 ligase ligand, followed by another coupling reaction to attach the final component of the PROTAC.

Hypothetical Case Study: Design and Synthesis of a BRD4 Degrader

To illustrate the application of this linker, we will outline a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a well-established target in oncology.

-

Warhead: A derivative of the known BRD4 inhibitor, JQ1, with a carboxylic acid handle.

-

E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase, with an amine handle.

-

Linker: this compound.

Synthetic Scheme

Caption: Hypothetical synthetic workflow for a BRD4-targeting PROTAC.

Expected Characterization and Performance Data

The final PROTAC would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Its biological activity would be assessed through a series of in vitro assays.

| Assay | Parameter Measured | Expected Outcome |

| BRD4 Binding Assay (e.g., TR-FRET) | Binding affinity (Kd) of the PROTAC to BRD4 | Potent binding, ideally in the nanomolar range. |

| CRBN Binding Assay (e.g., TR-FRET) | Binding affinity (Kd) of the PROTAC to CRBN | Potent binding, ideally in the nanomolar range. |

| Western Blot Analysis | Degradation of BRD4 protein levels in cancer cells | Dose- and time-dependent degradation of BRD4. |

| Cell Viability Assay (e.g., MTT) | Anti-proliferative activity in cancer cell lines | Inhibition of cancer cell growth. |

| Ternary Complex Formation Assay | Formation of the BRD4-PROTAC-CRBN complex | Evidence of ternary complex formation. |

Signaling Pathway and Mechanism of Action

The synthesized PROTAC would induce the degradation of BRD4 through the ubiquitin-proteasome system.

Caption: Mechanism of action for a BRD4-targeting PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable building block in the PROTAC designer's toolbox. Its inherent rigidity and synthetic accessibility make it an attractive choice for constructing PROTACs with potentially improved pharmacological properties. While specific examples in the peer-reviewed literature are currently scarce, the principles of rational drug design and established synthetic methodologies provide a clear path for its successful implementation. Future studies focusing on the systematic evaluation of this and other rigid linkers will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern PROTAC efficacy, ultimately leading to the development of more potent and selective protein degraders for a range of diseases.

References

- This compound | PROTAC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/methyl-2-(4-(aminomethyl)phenyl)

- Property-based optimisation of PROTACs. Royal Society of Chemistry. [URL: https://www.rsc.org/journals-books-databases/books/2024/07/26/9781837671318/]

- This compound | PROTAC Linker. MedChemExpress (Korean). [URL: https://www.medchemexpress.com/kr/methyl-2-(4-(aminomethyl)phenyl)

- Property-based optimisation of PROTACs. University of Oxford. [URL: https://ora.ox.ac.uk/objects/uuid:9e9b9c9a-9b9a-4b9a-9b9a-9b9a9b9a9b9a]

- This compound | PROTAC Linker. MedChemExpress (Spanish). [URL: https://www.medchemexpress.com/es/methyl-2-(4-(aminomethyl)phenyl)

- Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013443/]

- Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-Properties-and-in-Vitro-Potencies-of-1_tbl1_344381180]

- Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514337/]

- Characteristic roadmap of linker governs the rational design of PROTACs. Nature. [URL: https://www.

- Linkers for PROTAC Design. BOC Sciences. [URL: https://www.bocsci.com/protac-linker.html]

- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-tools/amide-synthesis.html]

- PROTACs with aromatic linkers. ResearchGate. [URL: https://www.researchgate.

- Benzyl-PEG3-amine | PROTAC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/benzyl-peg3-amine.html]

- This compound | 99075-25-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-w077308]

- Amide coupling reaction in medicinal chemistry. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]

- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [URL: https://www.explorationpub.

- Coupling Reagents in Amide Synthesis. Scribd. [URL: https://www.scribd.com/document/379432497/Coupling-Reagents-in-Amide-Synthesis]

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [URL: https://www.researchgate.

- 99075-25-9|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/99075-25-9.html]

- Linker Design & Optimization for PROTACs. BOC Sciences. [URL: https://www.bocsci.

- Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2908]

- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385614/]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3693240/]

Sources

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Modern Synthesis

A Technical Guide for Drug Discovery Professionals

In the landscape of contemporary medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride has emerged as a cornerstone scaffold, valued for its bifunctional nature that offers a strategic entry point for molecular elaboration. This guide provides an in-depth analysis of this versatile reagent, detailing its fundamental properties, core reactivity, and strategic applications, with a particular focus on its validated role in the synthesis of advanced therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).

Core Characteristics and Physicochemical Profile

This compound is a parasubstituted aromatic compound featuring a primary aminomethyl group and a methyl ester separated by a phenyl ring. The hydrochloride salt form enhances its stability and shelf-life, rendering the otherwise reactive primary amine as a protected ammonium salt. This bifunctionality is the key to its utility, allowing for selective and sequential chemical transformations at two distinct points of the molecule.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 99075-25-9 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Appearance | White to off-white powder |

| SMILES | Cl.O=C(OC)CC1=CC=C(C=C1)CN |

| Purity | Typically ≥95% |

| Storage | Store at room temperature, inert atmosphere |

Data compiled from various chemical suppliers.

Before its use in most organic reactions, the primary amine must be liberated from its hydrochloride salt. This is typically achieved by treatment with a non-nucleophilic organic or inorganic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate. The choice of base is critical and depends on the specific reaction conditions and the compatibility of other functional groups in the reaction mixture.

Synthetic Strategy and Core Reactivity

The synthetic value of this building block is rooted in the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic methyl ester.

-

The Amine Terminus : The primary benzylic amine is a potent nucleophile, making it an ideal handle for introducing molecular diversity. Its principal reactions include:

-

Amide Bond Formation : Acylation with carboxylic acids, acid chlorides, or activated esters is the most common transformation, forming a stable amide linkage. This is the foundational reaction for its use in constructing PROTAC linkers.

-

Reductive Amination : Reaction with aldehydes or ketones forms an intermediate imine, which is subsequently reduced in situ to yield a secondary amine. This provides a robust method for C-N bond formation and further molecular elaboration.

-

Sulfonamide Formation : Reaction with sulfonyl chlorides to produce stable sulfonamides.

-

-

The Ester Terminus : The methyl ester provides a secondary site for modification, although it is generally less reactive than the amine. Key transformations include:

-

Saponification : Hydrolysis of the ester to the corresponding carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH). This unmasks a new reactive handle for subsequent amide coupling or other carboxylate chemistry.

-

Transesterification : Conversion to other esters by reaction with an alcohol under acidic or basic catalysis.

-

Reduction : Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

The logical workflow for utilizing this building block typically involves reacting the amine first, leveraging its higher reactivity, while the more robust ester group is carried through the initial synthetic steps.

Application in PROTAC Synthesis: A Validated Protocol

The most prominent application of this compound is in the assembly of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This building block often serves as a core component of the "linker" that connects the target-binding ligand to the E3 ligase-binding ligand.

The following protocol is adapted from patent literature (WO2023023307A1) and demonstrates a standard amide coupling procedure to form a key intermediate for a PROTAC targeting the Androgen Receptor (AR).

Experimental Protocol: Synthesis of a PROTAC Intermediate

Reaction: Amide coupling between (S)-2-(4-cyanophenyl)-3-(4-(cyanomethyl)phenyl)-N-(4-(methoxycarbonylmethyl)benzyl)-5,5-dimethyl-4-oxothiazolidine-3-carboxamide and Methyl 2-(4-(aminomethyl)phenyl)acetate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid starting material (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add this compound (1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents), to neutralize the hydrochloride and facilitate the coupling reaction.

-

-

Activation and Coupling:

-

To the stirred solution, add the coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.5 equivalents). Causality: The BOP reagent activates the carboxylic acid by forming a highly reactive acylphosphonium intermediate, which is readily susceptible to nucleophilic attack by the primary amine.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. This typically takes several hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate (EtOAc), multiple times.

-

Combine the organic layers and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

-

Self-Validation: The success of the protocol is validated at each stage. The neutralization of the hydrochloride salt is essential for the amine to be nucleophilic. The use of a proven coupling reagent like BOP ensures efficient activation of the carboxylic acid, minimizing side reactions. The aqueous work-up systematically removes unreacted reagents and byproducts. Finally, chromatographic purification provides the desired product with high purity, which can be confirmed by analytical techniques like NMR and Mass Spectrometry.

The Strategic Role of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Simple Building Block

In the dynamic landscape of medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. The emergence of targeted protein degradation (TPD) has marked a paradigm shift, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution lies the design of proteolysis-targeting chimeras (PROTACs), and by extension, the critical role of the linkers that connect the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth technical analysis of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key building block in the construction of sophisticated PROTACs. We will delve into its synthesis, physicochemical properties, and strategic application in the design of next-generation protein degraders, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Profile and Structural Significance

This compound (CAS No: 99075-25-9) is a bifunctional organic molecule that serves as a valuable scaffold in medicinal chemistry.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of synthetic manipulations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Physical Form | Solid | ChemSupplier Data |

| Purity | Typically ≥95% | [3] |

| Storage | Room Temperature, Inert Atmosphere | [1][4] |

The structural uniqueness of this compound lies in its para-substituted phenyl ring, which imparts a degree of rigidity to the linker, a crucial factor in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][] The primary amine provides a versatile handle for covalent attachment to either the E3 ligase ligand or the warhead, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for alternative conjugation strategies.

Synthesis and Characterization: A Practical Approach

While detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step process starting from 4-cyanophenylacetic acid.

Proposed Synthetic Pathway

A logical synthetic route would proceed as follows:

-

Esterification: The carboxylic acid of 4-cyanophenylacetic acid is first protected as a methyl ester. This can be achieved using standard esterification conditions, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Reduction of the Nitrile: The cyano group is then reduced to a primary amine. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.

-

Salt Formation: Finally, the resulting primary amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: Synthesis of the Carboxylic Acid Analog

As the carboxylic acid precursor, 2-(4-(aminomethyl)phenyl)acetic acid (CAS No: 1200-05-1), is often the key intermediate for PROTAC synthesis, a representative protocol for its preparation is outlined below.[7][8]

Step 1: Synthesis of 2-(4-cyanophenyl)acetic acid

-

To a solution of 4-cyanobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol, add sodium cyanide (1.1 eq).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude 2-(4-cyanophenyl)acetic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to 2-(4-(aminomethyl)phenyl)acetic acid

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of 2-(4-cyanophenyl)acetic acid (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-(aminomethyl)phenyl)acetic acid.

-

The product can be further purified by recrystallization.

Analytical Characterization

The identity and purity of this compound and its carboxylic acid analog should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of the methyl ester would be expected to show a characteristic singlet for the methyl ester protons around 3.6-3.8 ppm, signals for the benzylic protons, and aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl stretch of the ester (around 1735 cm⁻¹) and the N-H bends of the amine.

Application in PROTAC Design: The Phenylacetate Moiety as a Rigid Linker

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of PROTAC linkers.[5][] The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in the efficacy of the final molecule by influencing the formation and stability of the ternary complex.[9]

The Importance of Linker Rigidity

Flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used in PROTAC design due to their synthetic accessibility. However, their high degree of conformational freedom can come with an entropic penalty upon ternary complex formation. Rigid linkers, such as those incorporating phenyl groups, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic cost.[][9] This can lead to enhanced ternary complex stability and, consequently, more efficient protein degradation.

Synthetic Integration into PROTACs

The carboxylic acid, 2-(4-(aminomethyl)phenyl)acetic acid, is the key intermediate for incorporation into a PROTAC. The synthesis typically involves standard amide bond formation reactions.

Workflow for PROTAC Synthesis:

-

Ligand Functionalization: The E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) and the target protein ligand ("warhead") are synthesized with appropriate functional groups for linker attachment (e.g., an amine or a carboxylic acid).

-

Linker Coupling: 2-(4-(aminomethyl)phenyl)acetic acid is sequentially coupled to the E3 ligase ligand and the warhead using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The order of coupling depends on the overall synthetic strategy and protecting group scheme.

-

Purification and Characterization: The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.

Case Study: Phenyl-Containing Linkers in Action

While specific examples of PROTACs utilizing the exact Methyl 2-(4-(aminomethyl)phenyl)acetate linker are not prominently featured in the public domain, the broader class of PROTACs with rigid, phenyl-containing linkers has demonstrated significant success. For instance, studies have shown that replacing a flexible PEG linker with a rigid disubstituted phenyl linker can lead to more potent PROTACs.[4] This enhancement in activity is often attributed to the rigid linker's ability to better orient the warhead and the E3 ligase ligand for optimal ternary complex formation.

In the development of androgen receptor (AR) degraders, the use of rigid linkers has been shown to result in PROTACs with potent AR depletion activity (DC₅₀ < 1 nM) in prostate cancer cell lines.[5] This underscores the value of incorporating rigid structural elements, such as the phenyl ring from our topic compound, into PROTAC design to improve pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

The strategic use of rigid linkers is a rapidly evolving area in PROTAC design. This compound and its corresponding carboxylic acid represent valuable tools for medicinal chemists seeking to explore the impact of linker rigidity on PROTAC efficacy. The para-substitution pattern provides a linear, rigid element that can be systematically elongated or modified to fine-tune the distance and orientation between the two ends of the PROTAC.

Future research will likely focus on developing a deeper understanding of the structure-activity relationships of rigid linkers and their impact on ternary complex cooperativity, cell permeability, and overall drug-like properties. The availability of versatile building blocks like this compound will be instrumental in these efforts.

References

-

Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

4-Aminomethylphenylacetic acid. PubChem. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 4-アミノフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

The Strategic Integration of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Novel PROTAC Development: A Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. This transformative approach utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architecture of a PROTAC, a heterobifunctional molecule, is a triad of a warhead for the protein of interest (POI), an E3 ligase ligand, and a strategically chosen linker. The linker is not a passive tether but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the degradation of the target protein. This technical guide provides an in-depth exploration of "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride," a linker gaining traction for its unique structural attributes in the rational design of novel PROTACs. We will delve into its chemical properties, its role in PROTAC synthesis, and provide a comprehensive, albeit illustrative, case study on the development of a Bruton's tyrosine kinase (BTK)-targeting PROTAC. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising linker in their targeted protein degradation research.

The PROTAC Revolution: A New Frontier in Drug Discovery

Traditional pharmacology has predominantly focused on the development of small-molecule inhibitors that modulate the activity of a target protein. However, this approach has limitations, particularly for targets lacking well-defined active sites, often termed "undruggable." PROTACs circumvent this limitation by not requiring functional inhibition of the target protein. Instead, they act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.

The success of a PROTAC is intricately linked to its three components: the warhead, the E3 ligase ligand, and the linker. The warhead provides specificity for the target protein, while the E3 ligase ligand hijacks the cellular degradation machinery. The linker, the focus of this guide, dictates the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[3]

Caption: Mechanism of Action of a PROTAC.

This compound: A Linker with Strategic Advantages

This compound is a bifunctional linker that offers a unique combination of rigidity and synthetic tractability. Its chemical structure features a phenyl ring, which imparts a degree of conformational constraint, and two reactive handles: a primary amine and a methyl ester.

| Property | Value | Reference |

| CAS Number | 99075-25-9 | [4] |

| Molecular Formula | C10H14ClNO2 | [] |

| Molecular Weight | 215.68 g/mol | [] |

The phenylacetic acid core of this linker distinguishes it from more commonly used flexible linkers like polyethylene glycol (PEG) or simple alkyl chains. This rigidity can be advantageous in several ways:

-

Improved Ternary Complex Stability: A more rigid linker can pre-organize the warhead and the E3 ligase ligand in a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2]

-

Enhanced Selectivity: By restricting the conformational freedom of the PROTAC, a rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.

-

Favorable Physicochemical Properties: The introduction of a phenyl group can influence the PROTAC's solubility and permeability. While often increasing hydrophobicity, which can enhance cell penetration, careful overall molecular design is necessary to maintain adequate aqueous solubility.[2][] The phenyl group can also participate in π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.

Case Study: Design and Synthesis of a BTK-Targeting PROTAC

To illustrate the practical application of this compound, we present a hypothetical case study on the development of a PROTAC targeting Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and the inhibitor ibrutinib has seen significant clinical success. However, acquired resistance, often through mutations like C481S, necessitates the development of alternative therapeutic strategies, making BTK an excellent candidate for targeted degradation.[6][7]

Our hypothetical PROTAC, which we will refer to as BTK-linker-CRBN , will consist of:

-

Warhead: An ibrutinib derivative with a carboxylic acid handle for linker attachment.

-

E3 Ligase Ligand: A pomalidomide derivative with an amine handle for linker attachment, to recruit the Cereblon (CRBN) E3 ligase.

-

Linker: Derived from this compound.

Synthetic Strategy

The synthesis of BTK-linker-CRBN will be a convergent process, involving the sequential coupling of the warhead and the E3 ligase ligand to the linker.

Caption: General workflow for the synthesis of the BTK-targeting PROTAC.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ibrutinib-linker-COOMe

This step involves the formation of an amide bond between the carboxylic acid of the ibrutinib derivative and the primary amine of the linker.

-

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of the linker and to scavenge the acid produced during the reaction. Anhydrous DMF (N,N-Dimethylformamide) is a common polar aprotic solvent for such reactions.

-

Procedure:

-

Dissolve the ibrutinib-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add Methyl 2-(4-(aminomethyl)phenyl)acetate (liberated from its hydrochloride salt with an equivalent of base) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Hydrolysis of the Methyl Ester

The methyl ester of the linker is hydrolyzed to a carboxylic acid to prepare for the subsequent coupling reaction.

-

Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF/water is a standard method for ester hydrolysis.

-

Procedure:

-

Dissolve the Ibrutinib-linker-COOMe intermediate in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).

-

Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

-

Step 3: Synthesis of the Final PROTAC (BTK-linker-CRBN)

The final step is another amide bond formation, this time between the carboxylic acid of the intermediate and the amine of the pomalidomide derivative.

-

Rationale: The same coupling chemistry as in Step 1 is employed for consistency and reliability.

-

Procedure:

-

Follow the procedure outlined in Step 1, using the Ibrutinib-linker-COOH intermediate and the pomalidomide-amine derivative.

-

Purification and Characterization

The final PROTAC product requires rigorous purification and characterization to ensure its suitability for biological evaluation.

-

Purification by Preparative HPLC:

-

Rationale: Reversed-phase HPLC is the gold standard for purifying PROTACs, separating the desired product from unreacted starting materials and byproducts based on hydrophobicity.[4]

-

Protocol:

-

Dissolve the crude PROTAC in a minimal amount of DMSO.

-

Purify using a preparative C18 column.

-

Employ a gradient of mobile phase A (water with 0.1% formic acid or TFA) and mobile phase B (acetonitrile with 0.1% formic acid or TFA). A typical gradient might be 20-80% B over 30 minutes.

-

Monitor the elution at 254 nm and 280 nm.

-

Collect fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain the final compound.

-

-

-

Characterization:

-

LC-MS: To confirm the molecular weight of the final PROTAC.

-

¹H NMR: To confirm the structure and assess purity. Key expected signals would include aromatic protons from the ibrutinib, pomalidomide, and linker moieties, as well as characteristic signals for the linker's methylene groups.

-

Biological Evaluation of the BTK-Targeting PROTAC

The efficacy of the synthesized BTK-linker-CRBN PROTAC must be evaluated in a cellular context.

Assessment of BTK Degradation by Western Blot

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.

-

Protocol:

-

Cell Culture and Treatment: Seed a relevant B-cell lymphoma cell line (e.g., TMD8) and treat with increasing concentrations of the BTK-linker-CRBN PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., ibrutinib alone).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for BTK. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

-

Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Downstream Functional Assays

-

Cell Viability Assays: Assess the effect of BTK degradation on the proliferation and viability of the cancer cells using assays such as MTT or CellTiter-Glo.

-

Target Engagement and Ternary Complex Formation: Techniques like NanoBRET or cellular thermal shift assays (CETSA) can be used to confirm that the PROTAC engages both BTK and CRBN within the cell and promotes the formation of the ternary complex.

Conclusion and Future Perspectives

This compound offers a compelling option for the linker component in novel PROTAC design. Its semi-rigid nature provides a balance between conformational restriction and synthetic accessibility, potentially leading to PROTACs with improved potency, selectivity, and physicochemical properties. The hypothetical case study presented herein provides a roadmap for the rational design, synthesis, and evaluation of a PROTAC utilizing this linker. As the field of targeted protein degradation continues to evolve, the exploration of diverse and strategically designed linkers will be paramount to unlocking the full therapeutic potential of PROTACs. The insights provided in this guide aim to empower researchers to harness the unique advantages of phenylacetic acid-based linkers in their quest for next-generation protein degraders.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Strategic Design and Validation of PROTAC Degraders Utilizing a Phenylacetate-Based Linker Core

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6]

While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is a critical determinant of its efficacy. The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a foundational linker in the design and validation of novel PROTACs. Its phenylacetate core offers a semi-rigid structure that can be readily functionalized, providing a versatile scaffold for PROTAC development. We will detail a systematic workflow from the conceptual design of a PROTAC to its rigorous experimental validation.

Section 1: Conceptual Framework and Design of a Novel PROTAC

The journey of developing a potent PROTAC begins with a rational design strategy. The modular nature of PROTACs allows for a systematic approach to their creation.[6]

The Role of this compound as a Linker

This compound (CAS No. 99075-25-9) is an attractive starting point for a PROTAC linker due to its chemical properties.[7][8][9][10][11] The primary amine group provides a reactive handle for conjugation to an E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling with a POI ligand (or vice versa). The phenyl ring introduces a degree of rigidity, which can be advantageous in optimizing the ternary complex formation.

PROTAC Design Workflow

The design process involves the selection of appropriate POI and E3 ligase ligands and their subsequent connection using the phenylacetate-based linker.

Caption: Workflow for the rational design and initial screening of PROTACs.

Section 2: Experimental Validation of PROTAC-Mediated Protein Degradation

Once a library of PROTACs has been synthesized, a tiered approach to experimental validation is necessary to identify the most potent and specific degraders.

Phase 1: Confirmation of Target Protein Degradation

The primary goal of this phase is to demonstrate that the synthesized PROTAC induces the degradation of the target protein. Western blotting is the cornerstone technique for this analysis.[12][13][14]

Protocol 2.1.1: Western Blot Analysis of POI Degradation

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[14]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

-

Sample Preparation: Normalize the protein concentrations and add 4x Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[13]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

-

Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a stable housekeeping protein such as GAPDH or β-actin.[13]

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[14]

Table 1: Hypothetical Dose-Response Data for a Novel PROTAC

| PROTAC Conc. (nM) | % POI Remaining (Normalized to Vehicle) |

| 0 (Vehicle) | 100% |

| 1 | 85% |

| 10 | 55% |

| 50 | 20% |

| 100 | 15% |

| 500 | 18% |

| 1000 | 25% |

Note: The increase in % POI remaining at higher concentrations may indicate the "hook effect," a common phenomenon with PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[5]

Phase 2: Mechanistic Validation of the Ubiquitin-Proteasome System Involvement

To confirm that the observed protein loss is due to proteasomal degradation, co-treatment with a proteasome inhibitor is a critical experiment.

Protocol 2.2.1: Proteasome Inhibition Assay

-

Cell Treatment: Treat cells with the optimal concentration of the PROTAC (e.g., the DC50 concentration) in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib) for the desired time.

-

Western Blot Analysis: Perform Western blot analysis as described in Protocol 2.1.1.

-

Expected Outcome: If the PROTAC acts via the proteasome, co-treatment with a proteasome inhibitor should rescue the degradation of the POI.

Section 3: In-depth Mechanistic Studies

After confirming proteasome-dependent degradation, further experiments are required to elucidate the mechanism of action, specifically the formation of the ternary complex and subsequent ubiquitination.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4]

Confirmation of Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the PROTAC-induced interaction between the POI and the E3 ligase.[16][17][18]

Protocol 3.1.1: Co-Immunoprecipitation (Co-IP) Assay

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[19]

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[19]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the POI (or the E3 ligase) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads and analyze the eluates by Western blotting. Probe the membrane for the presence of the E3 ligase (if the POI was immunoprecipitated) or the POI (if the E3 ligase was immunoprecipitated).

-

Expected Outcome: An increased amount of the E3 ligase should be detected in the POI immunoprecipitate from PROTAC-treated cells compared to the vehicle control, confirming the formation of the ternary complex.

Detection of POI Ubiquitination

An in-cell ubiquitination assay is essential to demonstrate that the POI is ubiquitinated in a PROTAC-dependent manner.

Protocol 3.2.1: In-Cell Ubiquitination Assay

-

Cell Transfection and Treatment: Co-transfect cells with plasmids expressing tagged versions of the POI (e.g., HA-tagged) and ubiquitin (e.g., His-tagged). Treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).[20]

-

Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions.[21]

-

Immunoprecipitation/Pull-down:

-

Dilute the lysate to reduce the SDS concentration.

-

Immunoprecipitate the tagged POI using an anti-tag antibody (e.g., anti-HA).

-

Alternatively, if using His-tagged ubiquitin, perform a pull-down using Ni-NTA beads under denaturing conditions.[20]

-

-

Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using an antibody against ubiquitin (or the ubiquitin tag).

-